molecular formula C8H7ClO3 B7946478 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one

1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one

Cat. No.: B7946478
M. Wt: 186.59 g/mol
InChI Key: SSESAZZNCZBFTA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one is a chlorinated aromatic compound featuring a phenyl ring substituted with a chlorine atom at the meta position and an ethanone backbone with two hydroxyl groups at the β-carbon.

Properties

IUPAC Name

1-(3-chlorophenyl)-2,2-dihydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,8,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSESAZZNCZBFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with a suitable dihydroxy compound under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and subsequent oxidation to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3-Chlorophenyl)ethanone (2g)
  • Structure: Lacks hydroxyl groups on the ethanone moiety.
  • Synthesis : Prepared via catalytic dehydrogenation of secondary alcohols, yielding a colorless oil (90% efficiency) .
  • Key Differences : The absence of dihydroxy groups reduces polarity and hydrogen-bonding capacity, likely making it less reactive in aqueous environments compared to the target compound.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
  • Structure : Incorporates a piperazine ring and chloropropyl chain.
  • Synthesis : Derived from bis-(2-chloroethylamine) hydrochloride through multi-step reactions .
Mitotane [1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane]
  • Structure : Dichloroethane backbone with two chlorophenyl groups.
  • Activity: Cytotoxic agent targeting adrenal carcinoma via mitochondrial degeneration. The dichloroethylene structure is critical for activity, while chlorophenyl substituents are less significant .
  • Contrast: The target compound’s dihydroxyethanone group may engage in different biochemical pathways (e.g., redox reactions) compared to mitotane’s lipophilic dichloroethane backbone.
1-(3-Chloro-2-hydroxyphenyl)ethan-1-one
  • Structure: Hydroxyl group on the phenyl ring instead of dihydroxy ethanone.
  • Properties : CAS 3226-34-4; molecular weight 170.59 g/mol. The single hydroxyl group increases acidity (pKa ~8–10) but offers fewer hydrogen-bonding sites than the dihydroxy target compound .

Heterocyclic Derivatives

1-(3-Chlorothiophen-2-yl)ethanone
  • Structure : Thiophene ring replaces phenyl, with a chlorine substituent.
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one
  • Structure : Pyridine ring introduces a nitrogen atom.
  • Applications : Used as a pharmaceutical intermediate. The pyridine’s basicity contrasts with the target compound’s hydroxyl-driven polarity .

Structural Influence on Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound ~188.6* 3-Cl-phenyl, 2,2-dihydroxy High polarity, H-bonding capacity
1-(3-Chlorophenyl)ethanone 154.59 3-Cl-phenyl, ethanone Lipophilic, low water solubility
Mitotane 329.06 Dichloroethane, Cl-phenyls Lipophilic, mitochondrial toxicity
1-(3-Chloro-2-hydroxyphenyl)ethanone 170.59 3-Cl-phenyl, 2-hydroxy Moderate acidity (pKa ~8–10)

*Calculated based on molecular formula C₈H₇ClO₃.

Biological Activity

1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one, also known as 1-(3-Chlorophenyl)-1-hydroxy-2-propanone, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H9ClO2
  • Molecular Weight : 184.62 g/mol
  • CAS Number : 857233-13-7

This compound is structurally related to Bupropion, a well-known antidepressant and smoking cessation aid. Its derivatives have been investigated for various biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. These compounds have been tested against several cancer cell lines, including:

  • Chronic Myelogenous Leukemia (K562)
  • Prostate Cancer (PC3)
  • Colon Cancer (SW620)
  • Human Kidney Cancer (Caki 1)

In vitro assays demonstrated that certain derivatives exhibit selective cytotoxicity towards K562 cells while showing minimal toxicity to normal human keratocytes (HaCaT cells). The mechanism of action involves the induction of reactive oxygen species (ROS) and apoptosis in cancer cells.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (mM)Toxicity to HaCaT
Compound AK5625.0Low
Compound BPC310.0Moderate
Compound CSW62015.0Low

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The pro-apoptotic activity of this compound was confirmed using assays such as the Annexin V Apoptosis Detection Kit and Caspase-Glo assays. These studies revealed that:

  • Increased ROS Production : The compound significantly elevates ROS levels in treated cancer cells.
  • Induction of Apoptosis : Both caspase activation and phosphatidylserine exposure were observed, indicating that the compound effectively triggers programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate activity against Gram-positive bacteria in antimicrobial studies. Minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Streptococcus pneumoniae40

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Study on K562 Cells : A recent study demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers within 12 hours of incubation.
  • Antimicrobial Efficacy : Another investigation reported promising results against common pathogens, suggesting further exploration into its use as an antimicrobial agent.

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